molecular formula C23H30N2O5 B248742 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine

1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B248742
M. Wt: 414.5 g/mol
InChI Key: HWKMKZVDTDYUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine, also known as MTB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and inhibit the growth of fungi. 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to exhibit potent biological activities. However, there are some limitations to using 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is to further investigate its potential as a therapeutic agent for cancer, arthritis, and fungal infections. Another area of research is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, research could be done to improve the water solubility of 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine, which could make it more useful in lab experiments and potentially in clinical applications.
Conclusion:
In conclusion, 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities, and has been studied for its potential use in the treatment of cancer, arthritis, and fungal infections. While there are some limitations to using 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments, there are several future directions for research on this compound. Further studies could lead to the development of more potent and selective compounds, and potentially to the development of new treatments for various diseases.

Synthesis Methods

The synthesis method of 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(4-methylphenoxy)acetyl-piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. 1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of cancer, arthritis, and fungal infections.

properties

Product Name

1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-5-8-19(9-6-17)30-16-21(26)25-13-11-24(12-14-25)15-18-7-10-20(27-2)23(29-4)22(18)28-3/h5-10H,11-16H2,1-4H3

InChI Key

HWKMKZVDTDYUHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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